molecular formula C14H16N2 B1274689 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 84461-65-4

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1274689
CAS No.: 84461-65-4
M. Wt: 212.29 g/mol
InChI Key: JLVLNPGKFHWCCQ-UHFFFAOYSA-N
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Description

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine ring can be introduced via a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways . The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole apart is its unique combination of an indole and a tetrahydropyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-14(11-6-8-15-9-7-11)12-4-2-3-5-13(12)16-10/h2-6,15-16H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLNPGKFHWCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390550
Record name 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84461-65-4
Record name 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
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2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Customer
Q & A

Q1: What is the main research focus of the paper "Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists"?

A1: The paper investigates how structural modifications to the core structure of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a known 5-HT6 receptor agonist, impact its interaction with the 5-HT6 receptor. [] The researchers synthesized a series of analogues with various substituents on the indole and tetrahydropyridine rings. By evaluating the binding affinity and functional activity of these analogues, they aimed to identify structural features crucial for potent and selective 5-HT6 receptor agonism. This information is valuable for developing new drug candidates targeting the 5-HT6 receptor for potential therapeutic applications.

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